1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene
Overview
Description
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene is a halogenated aromatic compound with the molecular formula C₈H₄Br₄Cl₂ and a molecular weight of 490.639 g/mol . This compound is characterized by the presence of four bromine atoms and two chloromethyl groups attached to a benzene ring. It is known for its high density (2.341 g/cm³) and high boiling point (469.7°C at 760 mmHg) .
Preparation Methods
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene can be synthesized through various synthetic routes. One common method involves the bromination of 1,2,4,5-tetrachlorobenzene followed by the chloromethylation of the resulting tetrabromobenzene . The reaction conditions typically include the use of bromine and a suitable catalyst for the bromination step, and formaldehyde and hydrochloric acid for the chloromethylation step . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding brominated and chlorinated benzoquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems or polymers.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex halogenated aromatic compounds and polymers.
Biology and Medicine: The compound can be used in the development of halogenated pharmaceuticals and bioactive molecules.
Industry: It is used in the production of flame retardants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene involves its interaction with molecular targets through its halogenated functional groups. The bromine and chloromethyl groups can form strong interactions with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to various biological effects . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene can be compared with other similar halogenated aromatic compounds, such as:
1,2,4,5-Tetrabromobenzene: Lacks the chloromethyl groups but has similar bromination patterns.
1,2,4,5-Tetrachlorobenzene: Lacks the bromine atoms but has similar chlorination patterns.
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Similar structure but with methyl groups instead of chloromethyl groups.
The uniqueness of this compound lies in its combination of bromine and chloromethyl groups, which provide distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br4Cl2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQVEFCITYZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)CCl)Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br4Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192684 | |
Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39568-98-4 | |
Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39568-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039568984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,5-Tetrabromo-3,6-bis(chloromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-tetrabromo-3,6-bis(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,4,5-TETRABROMO-3,6-BIS(CHLOROMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5P8J2T79T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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